molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7

{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B2371798
CAS No.: 1820579-92-7
M. Wt: 210.256
InChI Key: VSEDSCZDHJPPRI-IUCAKERBSA-N
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Description

{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is a complex organic compound featuring a pyrrolidine ring substituted with a fluorine atom and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the pyrimidine group. Common reagents used in these steps include fluorinating agents, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and molecular dynamics.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrimidine moiety may interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine apart is its unique combination of a fluorinated pyrrolidine ring and a pyrimidine group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDSCZDHJPPRI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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